molecular formula C11H15BrClNO B2953459 N-(2-bromophenyl)oxan-4-amine hydrochloride CAS No. 2413877-52-6

N-(2-bromophenyl)oxan-4-amine hydrochloride

Cat. No.: B2953459
CAS No.: 2413877-52-6
M. Wt: 292.6
InChI Key: GCLOJIGSBLKJLC-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)oxan-4-amine hydrochloride is a halogenated oxane derivative characterized by a 2-bromophenyl group attached to the nitrogen of the oxan-4-amine scaffold. This compound falls under the category of primary amine hydrochlorides, which are widely utilized as building blocks in organic synthesis, particularly in pharmaceutical and agrochemical research .

The bromine atom at the phenyl group’s ortho position introduces steric bulk and electron-withdrawing effects, which may influence reactivity in nucleophilic substitution or cross-coupling reactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromophenyl)oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9;/h1-4,9,13H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJUTHMNZKEXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)oxan-4-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenylamine and oxan-4-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)oxan-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-bromophenyl)oxan-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom in the 2-bromophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Oxan-4-amine Hydrochloride Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Purity Key Applications/Notes
N-(2-bromophenyl)oxan-4-amine HCl C₁₁H₁₃BrClNO ~290.35 Not available N/A Discontinued building block
N-(2,5-dimethylphenyl)oxan-4-amine HCl C₁₃H₂₀ClNO ~241.45 EN300-322249 95% Synthetic intermediate
N-(3-fluoro-4-methylphenyl)oxan-4-amine HCl C₁₂H₁₇ClFNO 245.72 2044713-30-4 N/A Research chemical
(3R,4R)-4-aminooxan-3-ol HCl C₅H₁₂ClNO₂ ~169.61 1523530-38-2 N/A Chiral building block
4-(trifluoromethyl)oxan-4-amine HCl C₆H₁₁ClF₃NO ~207.61 1354961-50-4 N/A Agrochemical intermediate
N-(but-3-yn-1-yl)oxan-4-amine HCl C₉H₁₅ClNO 199.67 CID 63655853 N/A Alkyne-functionalized derivative

Research Findings and Industrial Relevance

  • Agrochemical Utility : The trifluoromethyl analog’s stability under harsh conditions aligns with herbicide and insecticide development .
  • Click Chemistry Applications : The but-3-yn-1-yl derivative’s alkyne group facilitates Huisgen cycloaddition, enabling bioconjugation in probe synthesis .

Biological Activity

N-(2-bromophenyl)oxan-4-amine hydrochloride, also referred to as 4-(2-bromophenyl)oxan-4-amine hydrochloride, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a bromophenyl group attached to an oxan ring, which is further substituted with an amine moiety. The presence of the bromine atom enhances its reactivity and potential biological activity, making it a subject of interest in both organic chemistry and medicinal research.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.
  • Anticancer Activity : Investigations have highlighted its potential as an anticancer agent, particularly in modulating pathways associated with cell proliferation and apoptosis.
  • Neuroprotective Effects : Some studies indicate that this compound could exhibit neuroprotective properties, possibly by interacting with neurotransmitter receptors or modulating inflammatory pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various compounds similar to this compound against common pathogens. Results indicated that compounds with bromophenyl substitutions exhibited significant inhibition against Gram-positive bacteria .
  • Anticancer Potential :
    • Research conducted on cancer cell lines demonstrated that this compound induced apoptosis in human cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapy .
  • Neuroprotective Studies :
    • In vitro studies showed that the compound could reduce oxidative stress-induced neuronal damage. This was linked to its ability to modulate inflammatory responses in neuronal cells .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis via caspase activation
NeuroprotectiveReduction of oxidative stress

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